4-Cyclohexyl-4'-ethynyl-1,1'-biphenyl 4-Cyclohexyl-4'-ethynyl-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16212255
InChI: InChI=1S/C20H20/c1-2-16-8-10-18(11-9-16)20-14-12-19(13-15-20)17-6-4-3-5-7-17/h1,8-15,17H,3-7H2
SMILES:
Molecular Formula: C20H20
Molecular Weight: 260.4 g/mol

4-Cyclohexyl-4'-ethynyl-1,1'-biphenyl

CAS No.:

Cat. No.: VC16212255

Molecular Formula: C20H20

Molecular Weight: 260.4 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclohexyl-4'-ethynyl-1,1'-biphenyl -

Molecular Formula C20H20
Molecular Weight 260.4 g/mol
IUPAC Name 1-cyclohexyl-4-(4-ethynylphenyl)benzene
Standard InChI InChI=1S/C20H20/c1-2-16-8-10-18(11-9-16)20-14-12-19(13-15-20)17-6-4-3-5-7-17/h1,8-15,17H,3-7H2
Standard InChI Key YVILYOSMTKIBEF-UHFFFAOYSA-N
Canonical SMILES C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C3CCCCC3

4-Cyclohexyl-4'-ethynyl-1,1'-biphenyl is a chemical compound belonging to the biphenyl class, characterized by the presence of a cyclohexyl group and an ethynyl group attached to the biphenyl core. This compound is of interest due to its unique structural features, which can influence its physical and chemical properties.

Synthesis and Preparation

The synthesis of 4-Cyclohexyl-4'-ethynyl-1,1'-biphenyl typically involves cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira coupling, which are common methods for forming carbon-carbon bonds in biphenyl derivatives. These reactions require appropriate starting materials, such as cyclohexyl-substituted aryl halides and ethynyl-substituted aryl boronic acids or alkynes.

Synthesis Steps

  • Starting Materials: Cyclohexyl-substituted aryl halide and ethynyl-substituted aryl boronic acid or alkyne.

  • Cross-Coupling Reaction: Use of palladium catalysts in the presence of a base to facilitate the coupling reaction.

  • Purification: Recrystallization or chromatography to isolate the pure compound.

Spectroscopic Data

Spectroscopic MethodExpected Data
NMR (1H)Signals corresponding to cyclohexyl and phenyl protons, and the ethynyl proton.
NMR (13C)Signals for the carbon atoms in the cyclohexyl ring, biphenyl core, and ethynyl group.
IRAbsorption bands for C-H stretching (around 3000 cm^-1), C≡C stretching (around 2100 cm^-1), and aromatic C=C stretching (around 1600 cm^-1).
MSMolecular ion peak at m/z 260.

Applications and Potential Uses

While specific applications of 4-Cyclohexyl-4'-ethynyl-1,1'-biphenyl are not widely documented, compounds with similar structures are often explored in materials science and organic electronics due to their potential for forming π-conjugated systems. These systems can exhibit interesting optical and electrical properties, making them candidates for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.

Potential Research Directions

  • Organic Electronics: Investigate its use in OLEDs or organic photovoltaics.

  • Materials Science: Explore its potential in forming supramolecular structures or self-assembled materials.

  • Pharmaceutical Applications: Although not directly related, biphenyl derivatives are sometimes studied for their biological activity.

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